3-(Benzimidazol-1-yl)propanehydrazide
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Overview
Description
3-(Benzimidazol-1-yl)propanehydrazide is a chemical compound that features a benzimidazole moiety linked to a propanehydrazide group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
3-(Benzimidazol-1-yl)propanehydrazide is a derivative of the benzimidazole class of compounds . Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties, ranging from common antibacterial effects to the treatment of the world’s most virulent diseases . .
Mode of Action
Benzimidazole derivatives have been found to interact with various biological targets due to their isostructural pharmacophore of naturally occurring active biomolecules . This allows them to exert excellent bioactivity against many ailments .
Biochemical Pathways
Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments .
Action Environment
Benzimidazole derivatives have been reported to have outstanding stability profiles .
Biochemical Analysis
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . They can mimic properties of DNA bases, which allows them to participate in a variety of biochemical reactions .
Cellular Effects
Benzimidazole derivatives have been shown to exhibit cytotoxic effects on various cell lines, including human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cells .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3-(Benzimidazol-1-yl)propanehydrazide in laboratory settings. Benzimidazole derivatives are known for their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Benzimidazole derivatives have been studied for their bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Benzimidazole derivatives have been shown to exhibit potent anionophoric activity, suggesting they may interact with transporters or binding proteins .
Subcellular Localization
Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may be localized to specific compartments or organelles depending on their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzimidazol-1-yl)propanehydrazide typically involves the condensation of benzimidazole with a suitable hydrazide precursor. One common method includes the reaction of benzimidazole with 3-chloropropanehydrazide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Benzimidazol-1-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzimidazole derivatives. These products can exhibit different biological activities and physicochemical properties .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-(Benzimidazol-1-yl)ethanol: A derivative with similar antimicrobial and anticancer properties.
5,6-Dimethylbenzimidazole: A compound with enhanced stability and biological activity.
Uniqueness
3-(Benzimidazol-1-yl)propanehydrazide is unique due to its specific structural features, which confer distinct biological activities and physicochemical properties. The presence of the propanehydrazide group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-13-10(15)5-6-14-7-12-8-3-1-2-4-9(8)14/h1-4,7H,5-6,11H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERQRNNNZCIZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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